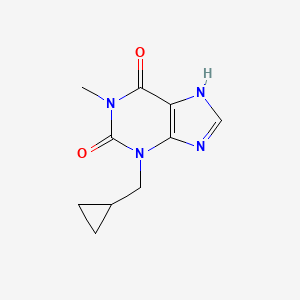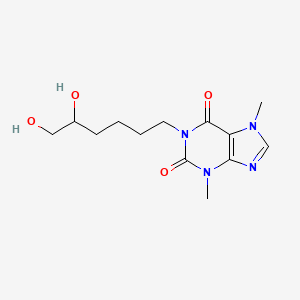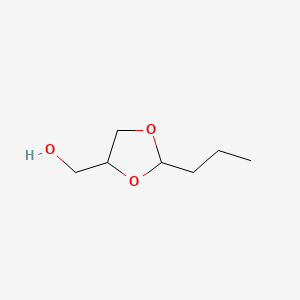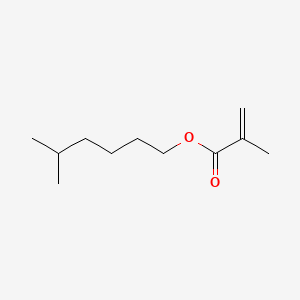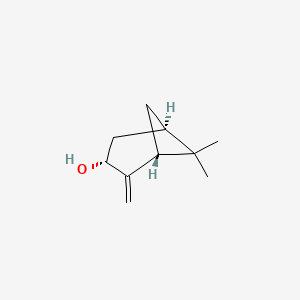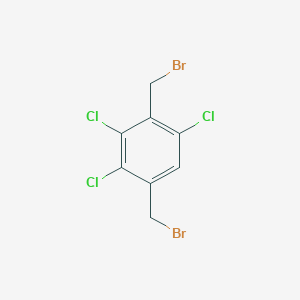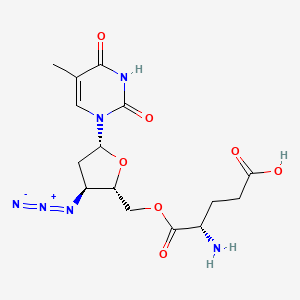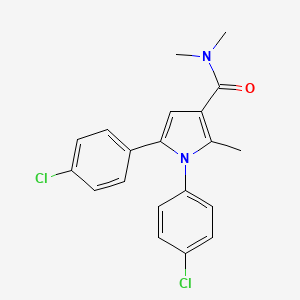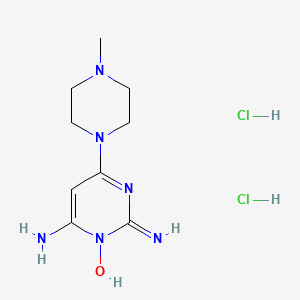
2,4-Diamino-6-(4-methyl-1-piperazinyl)pyrimidine 3-oxide dihydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino-6-(4-methyl-1-piperazinyl)pyrimidine 3-oxide dihydrochloride hydrate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. This compound is known for its diverse biological activities and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-(4-methyl-1-piperazinyl)pyrimidine 3-oxide dihydrochloride hydrate typically involves the iodination of substituted methanols followed by Suzuki reactions. For instance, substituted methanols are treated with sodium hydride in dry DMSO or THF to generate the corresponding nucleophiles, which are then reacted with 2,4-diamino-5-iodo-6-substituted pyrimidine derivatives to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diamino-6-(4-methyl-1-piperazinyl)pyrimidine 3-oxide dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and piperazinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2,4-Diamino-6-(4-methyl-1-piperazinyl)pyrimidine 3-oxide dihydrochloride hydrate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,4-Diamino-6-(4-methyl-1-piperazinyl)pyrimidine 3-oxide dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound’s effects on microbial cells involve disruption of essential cellular processes, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine scaffold and has shown potent CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another similar compound with significant biological activities.
Riociguat: A pyrimidine-based drug used for treating pulmonary hypertension.
Uniqueness
2,4-Diamino-6-(4-methyl-1-piperazinyl)pyrimidine 3-oxide dihydrochloride hydrate is unique due to its specific substitution pattern and the presence of the piperazinyl group, which imparts distinct biological activities and therapeutic potential.
Propriétés
Numéro CAS |
83540-32-3 |
|---|---|
Formule moléculaire |
C9H18Cl2N6O |
Poids moléculaire |
297.18 g/mol |
Nom IUPAC |
3-hydroxy-2-imino-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H16N6O.2ClH/c1-13-2-4-14(5-3-13)8-6-7(10)15(16)9(11)12-8;;/h6,11,16H,2-5,10H2,1H3;2*1H |
Clé InChI |
SSSFPRLPXBYLGE-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NC(=N)N(C(=C2)N)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



